L-P-FLUOROPHENYLGLYCINE HCL

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

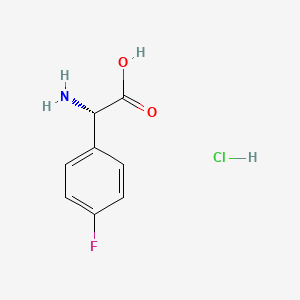

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-(4-fluorophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUCORGIJVVECX-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704222 | |

| Record name | (2S)-Amino(4-fluorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185994-15-4 | |

| Record name | (2S)-Amino(4-fluorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to L-p-Fluorophenylglycine HCl: Structure, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of L-p-Fluorophenylglycine hydrochloride ((S)-2-amino-2-(4-fluorophenyl)acetic acid hydrochloride), a pivotal molecule in contemporary drug discovery and chemical synthesis. As a non-proteinogenic amino acid, its unique fluorinated structure imparts distinct physicochemical and biological properties that are of significant interest to researchers in medicinal chemistry and neuropharmacology. This document delves into its chemical structure, stereochemistry, physicochemical characteristics, and spectroscopic profile. Furthermore, it details a robust method for its enantiomeric purification and explores its primary application as a selective inhibitor of neutral amino acid transporters, highlighting its potential in therapeutic development. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed, field-proven understanding of this important chemical entity.

Introduction: The Strategic Value of Fluorination in Amino Acid Scaffolds

In the landscape of modern drug design, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] L-p-Fluorophenylglycine HCl stands as a prime example of this principle applied to a chiral amino acid framework. It is not merely another synthetic building block, but a molecule with inherent biological activity that has become an invaluable tool for probing complex biological systems.

From a synthetic chemistry perspective, L-p-Fluorophenylglycine serves as a versatile chiral precursor for more complex molecules, where the phenylglycine core provides a rigid, well-defined stereochemical anchor. The para-substituted fluorine atom is particularly strategic; its high electronegativity and relatively small size can modulate the electronic properties of the aromatic ring and influence pKa, lipophilicity, and intermolecular interactions without introducing significant steric hindrance.[1]

From a pharmacological standpoint, L-p-Fluorophenylglycine has emerged as a potent and selective non-substrate inhibitor of the Alanine-Serine-Cysteine Transporters 1 and 2 (ASCT1/ASCT2).[3][4] These transporters are crucial for maintaining homeostasis of neutral amino acids, including the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine, in the central nervous system. By modulating the activity of these transporters, L-p-Fluorophenylglycine provides a powerful pharmacological tool to study glutamine metabolism and D-serine signaling, with significant implications for neurological disorders such as schizophrenia and in oncology.[3][5] This guide offers an in-depth analysis of its properties and the methodologies relevant to its application in a research and development setting.

Chemical Structure and Stereochemistry

This compound is the hydrochloride salt of the (S)-enantiomer of 4-fluorophenylglycine. The core structure consists of a glycine backbone where one of the α-hydrogens is substituted with a p-fluorophenyl group. The presence of the chiral center at the α-carbon is fundamental to its biological specificity. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is a critical consideration for both chemical reactions and biological assays.

The IUPAC name for the active moiety is (2S)-2-amino-2-(4-fluorophenyl)acetic acid. The hydrochloride salt is formed by the protonation of the α-amino group.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application, dictating everything from storage conditions to its behavior in biological systems. This compound is a white to off-white crystalline solid, a typical appearance for amino acid salts. Its high melting point is characteristic of the strong ionic interactions in its crystal lattice. The hydrochloride form ensures good solubility in aqueous acidic solutions, a crucial factor for preparing stock solutions for in vitro assays.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-2-(4-fluorophenyl)acetic acid;hydrochloride | [6] |

| Synonyms | (S)-Amino-(4-fluoro-phenyl)-acetic acid hydrochloride, L-4FPG HCl | [4] |

| CAS Number | 144744-41-2 (D-form HCl), 19883-57-9 (L-form zwitterion) | [6] |

| Molecular Formula | C₈H₉ClFNO₂ | [6] |

| Molecular Weight | 205.61 g/mol | [6][7] |

| Appearance | White to off-white solid | [4] |

| Melting Point | ≥300 °C | [2] |

| Solubility | Soluble in 1M HCl. Limited solubility in water. | [4] |

| Specific Rotation [α] | +136° to +138° (c=1, 1N HCl) for the free L-amino acid |

Spectroscopic Profile (Predicted)

Author's Note: As of the time of this writing, a comprehensive, publicly available set of experimental spectra for this compound is not readily accessible. The following analysis is therefore based on established principles of spectroscopic interpretation and data from analogous structures. This section serves as an expert prediction of the expected spectroscopic characteristics, providing a robust framework for researchers to verify their own analytical data.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to provide clear signals corresponding to each unique proton environment. The analysis hinges on understanding the electronic effects of the substituents on the phenyl ring and the chirality of the α-carbon.

-

Aromatic Protons (δ 7.2-7.6 ppm): The para-substituted phenyl ring will give rise to a characteristic AA'BB' system, which often appears as two sets of doublets (or more complex multiplets). The protons ortho to the fluorine (H-3, H-5) will be coupled to the fluorine, resulting in a doublet of doublets. The protons meta to the fluorine (H-2, H-6) will appear as another doublet. The electron-withdrawing nature of the α-ammonium group will shift these signals downfield.

-

α-Proton (δ ~5.0-5.5 ppm): This single proton is attached to the chiral center. It is adjacent to the electron-withdrawing carboxylic acid and ammonium groups, as well as the phenyl ring, causing a significant downfield shift. It will appear as a singlet, as there are no adjacent protons for coupling.

-

Amine Protons (δ ~8.5-9.5 ppm): The three protons of the ammonium group (-NH₃⁺) are expected to be exchangeable with deuterium and will likely appear as a broad singlet. Its chemical shift can be highly dependent on the solvent, concentration, and temperature.

-

Carboxylic Acid Proton (δ >10 ppm): The acidic proton of the carboxyl group is also deuterium-exchangeable and typically appears as a very broad singlet far downfield.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the symmetry of the p-substituted phenyl ring and will show characteristic splitting patterns due to carbon-fluorine coupling (J-coupling).

-

Carbonyl Carbon (δ ~170-175 ppm): This signal is characteristic of a carboxylic acid carbonyl and will appear in the typical downfield region.

-

Aromatic Carbons (δ ~115-165 ppm): Four signals are expected for the six aromatic carbons.

-

C1 (ipso-carbon, attached to the α-carbon): Its chemical shift will be moderately downfield.

-

C4 (ipso-carbon, attached to Fluorine): This carbon will show a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and will be shifted significantly downfield (δ ~160-165 ppm) due to the direct attachment of the highly electronegative fluorine.

-

C2/C6: These carbons will show a smaller two-bond coupling to fluorine (²JCF).

-

C3/C5: These carbons will show a three-bond coupling to fluorine (³JCF).

-

-

α-Carbon (δ ~55-60 ppm): The chiral α-carbon signal will appear in the aliphatic region, shifted downfield by the adjacent nitrogen, carboxyl group, and phenyl ring.

Predicted Infrared (IR) Spectrum

The IR spectrum is invaluable for identifying key functional groups. The hydrochloride salt form will have distinct features compared to the zwitterionic free amino acid.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[8]

-

N-H Stretch (Ammonium Salt): A broad, strong band from approximately 3000-3300 cm⁻¹ corresponding to the N-H stretching vibrations of the R-NH₃⁺ group. This often overlaps with the O-H band.[9]

-

C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic α-C-H stretch will be just below 3000 cm⁻¹.[10]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1720-1750 cm⁻¹. The position is higher than in a carboxylate salt, confirming the protonated acid form.[10]

-

N-H Bend (Ammonium Salt): A characteristic medium-to-strong band around 1500-1600 cm⁻¹.

-

C-F Stretch: A strong, characteristic band in the fingerprint region, typically between 1200-1250 cm⁻¹, indicative of the aryl-fluoride bond.[9]

Synthesis and Enantiomeric Purification

The commercial synthesis of L-p-Fluorophenylglycine typically involves the production of a racemic mixture followed by chiral resolution. The resolution process is critical as the biological activity is almost exclusively associated with the L-(S)-enantiomer. The following workflow is adapted from established industrial methodologies, such as those outlined in patent literature, which use chiral resolving agents to separate the enantiomers via the formation of diastereomeric salts.[6]

Caption: Workflow for the resolution and purification of this compound.

Experimental Protocol: Enantiomeric Resolution and HCl Salt Formation

This protocol describes the resolution of racemic p-fluorophenylglycine using a chiral resolving agent, followed by conversion to the hydrochloride salt.

Step 1: Formation of Diastereomeric Salt

-

To a stirred solution of racemic (DL)-p-fluorophenylglycine methyl ester in methanol, add an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid).

-

Heat the mixture to reflux to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C to induce crystallization. The diastereomeric salt of the L-amino acid ester with the L-resolving agent will preferentially crystallize due to its lower solubility.

-

Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol. The mother liquor, enriched with the D-enantiomer, can be set aside for racemization and recycling.

Step 2: Liberation of the Free Amino Acid

-

Suspend the collected diastereomeric salt crystals in water.

-

Adjust the pH of the suspension to approximately 6.5 by the slow addition of aqueous ammonia (NH₄OH). This neutralizes the resolving agent and the ester, precipitating the free amino acid.

-

Stir the mixture for 1-2 hours at room temperature.

-

Collect the solid L-p-Fluorophenylglycine by vacuum filtration.

-

Wash the solid thoroughly with deionized water to remove any remaining salts, and then with a small amount of ethanol.

-

Dry the product under vacuum at 40-50 °C to yield the crude L-(+)-p-Fluorophenylglycine.

Step 3: Conversion to Hydrochloride Salt

-

Suspend the purified L-p-Fluorophenylglycine in a suitable solvent such as isopropanol or ethyl acetate.

-

Cool the suspension in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the stirred suspension, or add a stoichiometric amount of concentrated hydrochloric acid.

-

Monitor the reaction until all the solid has dissolved and then begins to precipitate as the hydrochloride salt.

-

Continue stirring in the ice bath for an additional hour to ensure complete precipitation.

-

Collect the white crystalline solid by vacuum filtration.

-

Wash the product with a small amount of cold diethyl ether to facilitate drying.

-

Dry the final product, this compound, in a vacuum oven at 50-60 °C.

Applications in Drug Discovery and Research

The primary utility of L-p-Fluorophenylglycine in a research context stems from its activity as a selective inhibitor of the ASCT1 (SLC1A4) and ASCT2 (SLC1A5) transporters.[4] This inhibitory action is central to its application in two major fields: neuroscience and oncology.

Modulation of NMDA Receptor Signaling in Neuroscience

ASCT transporters are responsible for the uptake of several neutral amino acids, including D-serine, a critical co-agonist at the glycine site of the NMDA receptor. By inhibiting ASCT1/2, L-p-Fluorophenylglycine can effectively increase the extracellular concentration of D-serine, thereby enhancing NMDA receptor activity.

This mechanism is particularly relevant in conditions where NMDA receptor hypofunction is implicated, such as schizophrenia. Studies have demonstrated that systemic administration of L-p-Fluorophenylglycine can reverse behavioral deficits in animal models of schizophrenia.[3] Its ability to penetrate the blood-brain barrier makes it a valuable in vivo research tool to explore the therapeutic potential of modulating D-serine levels in the CNS.[3]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 4-Fluorophenylglycine | 7292-73-1 [chemicalbook.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (HMDB0014684) [hmdb.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210) [hmdb.ca]

- 6. (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride | C8H9ClFNO2 | CID 53484792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2-Fluorophenyl)glycine HCl | C8H9ClFNO2 | CID 86810430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

L-p-Fluorophenylglycine HCl: A Strategic Approach to Synthesis and High-Purity Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-p-Fluorophenylglycine, a non-proteinogenic amino acid, serves as a critical chiral building block in medicinal chemistry, most notably in the synthesis of various pharmaceuticals. Its incorporation into peptide structures or complex molecules can significantly modulate pharmacological properties such as metabolic stability and binding affinity. The hydrochloride salt form is often preferred for its improved stability and handling characteristics. This guide provides a comprehensive overview of the robust synthesis and meticulous purification of L-p-Fluorophenylglycine HCl, grounded in established chemical principles and field-proven methodologies.

Part 1: Synthesis Methodologies - The Strecker Synthesis Pathway

The asymmetric synthesis of amino acids is a cornerstone of organic chemistry. While various methods exist, including enzymatic routes that offer high stereoselectivity[1][2], the Strecker synthesis remains a fundamental and widely practiced approach due to its reliability and scalability.[3] The classical Strecker synthesis produces a racemic mixture, which necessitates a subsequent resolution step to isolate the desired L-enantiomer.[3][4]

The Underlying Principle of the Strecker Synthesis

The Strecker synthesis is a three-component reaction that masterfully constructs an α-amino acid from an aldehyde.[5] The process occurs in two primary stages:

-

Formation of an α-aminonitrile: p-Fluorobenzaldehyde reacts with a source of ammonia (e.g., ammonium chloride) to form an intermediate imine. A nucleophilic attack on the imine by a cyanide ion (from KCN or NaCN) yields the α-aminonitrile.[6][7] The use of ammonium chloride is strategic, as it serves as both the ammonia source and a mild acid to catalyze imine formation.[6]

-

Hydrolysis to the Amino Acid: The nitrile group of the α-aminonitrile is then hydrolyzed under acidic conditions to the corresponding carboxylic acid, yielding racemic p-Fluorophenylglycine.[7]

Experimental Protocol: Racemic (D,L)-p-Fluorophenylglycine

This protocol outlines the synthesis of the racemic amino acid, which is the precursor to the final L-enantiomer HCl salt.

Materials:

-

p-Fluorobenzaldehyde

-

Ammonium Chloride (NH₄Cl)

-

Potassium Cyanide (KCN)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Aqueous Ammonia (NH₃)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve p-Fluorobenzaldehyde and Ammonium Chloride in Methanol in a suitable reaction vessel equipped with a stirrer. Cool the mixture in an ice bath.

-

Cyanide Addition: Slowly add a solution of Potassium Cyanide in water to the cooled mixture. Extreme caution is required when handling cyanide salts.

-

Aminonitrile Formation: Allow the reaction to stir at room temperature for 24-36 hours. The formation of the α-aminonitrile intermediate occurs during this time.[6]

-

Hydrolysis: Carefully add concentrated HCl to the reaction mixture. Heat the mixture to reflux for several hours to facilitate the complete hydrolysis of the nitrile to the carboxylic acid.[7]

-

Isolation of Racemic Product: After cooling, the racemic p-Fluorophenylglycine hydrochloride may precipitate. Neutralize the solution with aqueous ammonia to its isoelectric point (around pH 6.5) to precipitate the free amino acid.[8]

-

Collection: Filter the crude racemic product, wash with cold water, and dry under vacuum.

Workflow Visualization: Strecker Synthesis

The following diagram illustrates the logical flow of the Strecker synthesis.

Caption: Workflow for the Strecker synthesis of racemic p-Fluorophenylglycine.

Part 2: Purification and Chiral Resolution

Obtaining the enantiomerically pure this compound requires a multi-step purification strategy. This process involves an initial purification of the crude racemic product, followed by chiral resolution to separate the L and D enantiomers, and finally, the formation and purification of the target hydrochloride salt.

Initial Purification: Recrystallization

Recrystallization is a powerful technique for purifying the crude racemic amino acid. The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.

Protocol:

-

Dissolve the crude racemic p-Fluorophenylglycine in a minimum amount of hot water.

-

If the solution is colored, add a small amount of activated carbon and heat briefly to decolorize.[8]

-

Hot-filter the solution to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of ice-cold water, and dry thoroughly.

The Crucial Step: Chiral Resolution via Diastereomeric Salt Formation

To isolate the desired L-enantiomer, the racemic mixture is reacted with a chiral resolving agent. L-(−)-camphorsulfonic acid is an effective agent for this purpose.[8] This reaction forms two diastereomeric salts (L-acid/L-base and L-acid/D-base) which possess different solubilities, allowing them to be separated by fractional crystallization.

Protocol:

-

Salt Formation: In an aqueous solution, react the purified racemic p-Fluorophenylglycine with an equimolar amount of L-(−)-camphorsulfonic acid.[8]

-

Heating and Cooling: Heat the solution to ensure complete dissolution, then allow it to cool slowly. The less soluble diastereomeric salt (L-p-Fluorophenylglycine-L-camphorsulfonate) will preferentially crystallize out.

-

Isolation: Filter the crystalline salt and wash with a minimal amount of cold solvent. Multiple recrystallization steps may be necessary to achieve high diastereomeric purity.

-

Liberation of the L-Amino Acid: Dissolve the isolated diastereomeric salt in hot water and neutralize the solution with aqueous ammonia to the isoelectric point. The pure L-p-Fluorophenylglycine will precipitate.[8]

-

Collection: Filter the solid, wash with cold water, and dry. At this stage, the enantiomeric excess (e.e.) should be >99%.[8]

Final Step: Formation and Purification of this compound

The final step involves converting the free L-amino acid into its highly stable hydrochloride salt.

Protocol:

-

Suspend the purified L-p-Fluorophenylglycine in a suitable solvent, such as isopropanol or ethyl acetate.

-

Slowly add a solution of anhydrous HCl (e.g., HCl gas in isopropanol or a concentrated aqueous solution).

-

The this compound salt will precipitate from the solution.

-

Stir the resulting slurry in an ice bath to ensure complete precipitation.

-

Filter the final product, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove residual solvent, and dry under vacuum.

Advanced Purification: Ion-Exchange Chromatography

For applications demanding the absolute highest purity, ion-exchange chromatography can be employed. This technique separates amino acids based on their charge properties.[9] Since amino acids are zwitterionic, their net charge is pH-dependent.[10] By using a cation exchange resin, the positively charged amino acid (at low pH) can be bound to the column and then selectively eluted by changing the pH or increasing the salt concentration of the mobile phase.[11]

Workflow Visualization: Purification & Resolution

This diagram outlines the comprehensive purification pathway from crude racemic product to the final pure HCl salt.

Sources

- 1. A Four-Step Enzymatic Cascade for Efficient Production of L-Phenylglycine from Biobased L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 8. CN101565380A - Preparation method of L(+)-p-fluorophenyl glycine - Google Patents [patents.google.com]

- 9. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 10. diaion.com [diaion.com]

- 11. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to L-p-Fluorophenylglycine HCl: A Key Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Fluorine in Pharmaceutical Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing pharmacological profiles. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Among the repertoire of fluorinated building blocks, non-proteinogenic amino acids have garnered significant attention. This guide provides a comprehensive technical overview of L-p-Fluorophenylglycine HCl, a pivotal chiral intermediate in the synthesis of advanced therapeutics. We will delve into its fundamental properties, synthesis, and applications, with a focus on the practical insights required for its effective utilization in research and development.

Part 1: Core Physicochemical and Structural Characteristics

This compound, systematically named (S)-2-amino-2-(4-fluorophenyl)acetic acid hydrochloride, is a synthetic amino acid analog of L-phenylglycine. The defining feature of this molecule is the substitution of a hydrogen atom with a fluorine atom at the para-position of the phenyl ring.

Key Identifiers and Molecular Properties

A clear understanding of the fundamental properties of this compound is crucial for its effective use. The following table summarizes its key identifiers and physicochemical data.

| Property | Value | Source(s) |

| CAS Number | 19883-57-9 (for the free base, (S)-4-Fluorophenylglycine) | [1] |

| Molecular Formula | C₈H₉ClFNO₂ | N/A |

| Molecular Weight | 205.61 g/mol | N/A |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in 1M HCl | [2] |

| Melting Point | ≥300 °C | [2] |

| Specific Rotation [α]D | +138° (c=1, 1N HCl) | [2] |

Note: The CAS number 19883-57-9 is for the free base, L-p-Fluorophenylglycine. The HCl salt is often referenced under this same CAS number in supplier catalogs.

The Impact of para-Fluorination

The introduction of a fluorine atom at the para-position of the phenyl ring imparts several key characteristics that are advantageous in drug design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the in vivo half-life of a drug molecule.

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can influence the pKa of nearby functional groups, which can in turn affect the binding affinity of the molecule to its biological target.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, within a protein's binding pocket, potentially increasing the potency of the drug.

Part 2: Synthesis and Chiral Resolution

The enantiomeric purity of L-p-Fluorophenylglycine is paramount for its use in pharmaceutical synthesis, as different enantiomers of a drug can have vastly different biological activities.[3] Consequently, stereoselective synthesis or efficient chiral resolution of the racemic mixture is a critical step.

Chemical Synthesis and Resolution

A common approach to obtaining enantiomerically pure L-p-Fluorophenylglycine involves the resolution of a racemic mixture of DL-p-Fluorophenylglycine. One patented method describes the preparation and separation of the racemic methyl ester of p-fluorophenylglycine.[4] The resolution can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as L-camphorsulfonic acid.[4] The desired L-enantiomer can then be isolated and purified.

The following diagram illustrates a generalized workflow for the chemical resolution of DL-p-Fluorophenylglycine.

Caption: Generalized workflow for the chemical synthesis and resolution of this compound.

Enzymatic Resolution: A Greener Approach

Enzymatic resolution offers a more sustainable and highly selective alternative to classical chemical resolution.[3][4] This method utilizes enzymes that can stereoselectively hydrolyze an ester or amide derivative of one enantiomer, leaving the other enantiomer unreacted. For example, immobilized lipases have been shown to be effective in the kinetic resolution of aromatic amino acid derivatives.[5] The use of enzymes like D-hydantoinase can also be employed for the production of D-phenylglycine derivatives with high enantiomeric excess, and similar principles can be applied for the L-enantiomer.[4]

The general principle of enzymatic resolution is depicted in the following workflow:

Caption: Conceptual workflow of the enzymatic resolution of a DL-p-Fluorophenylglycine derivative.

Part 3: Applications in Drug Development

This compound is a valuable chiral building block primarily utilized in the synthesis of peptides and peptidomimetics.[3][6] Its incorporation can lead to compounds with enhanced therapeutic properties.

Role in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides.[7][8] L-p-Fluorophenylglycine, typically with Nα-Fmoc protection (Fmoc-L-p-Fluorophenylglycine-OH), is readily incorporated into peptide sequences using standard coupling reagents.[9]

General Protocol for Incorporation of L-p-Fluorophenylglycine in Fmoc-SPPS:

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing a p-fluorophenylalanine residue. This protocol can be adapted for L-p-Fluorophenylglycine.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-Dimethylformamide (DMF).[9]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.[9]

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine.[9]

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate Fmoc-L-p-Fluorophenylglycine-OH (typically 3-5 equivalents) with a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA, NMM) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours) with agitation.[10]

-

-

Washing: Wash the resin with DMF to remove excess reagents.[10]

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[11]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Examples of Biologically Active Compounds

While specific blockbuster drugs containing L-p-Fluorophenylglycine are not prominently in the public domain, the broader class of phenylglycine derivatives is crucial in the synthesis of β-lactam antibiotics and some antitumor drugs.[4] Furthermore, the design and synthesis of novel L-phenylglycine derivatives are being explored for their potential as peroxisome proliferator-activated receptor gamma (PPARγ) agonists for the treatment of diabetes.[12] The incorporation of fluorinated amino acids into peptides has been shown to result in compounds with potent biological activity, including antitubulin agents for cancer therapy.[11]

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention.

-

Conclusion: A Versatile Tool for Advancing Therapeutics

This compound stands out as a highly valuable and versatile chiral building block for the synthesis of novel pharmaceutical agents. Its unique structural feature—the para-fluorinated phenyl ring—offers medicinal chemists a powerful handle to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for leveraging its full potential in the ongoing quest for safer and more effective medicines.

References

- (Reference to a general medicinal chemistry textbook discussing the role of fluorine)

-

Google Patents. (2012). Preparation method of L(+)-p-fluorophenyl glycine. .

-

PubMed. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. [Link].

- (Reference to a review article on the importance of chirality in drug design)

- (Reference to a general peptide synthesis review)

- (Reference to a paper on the biological activity of fluorin

- (Reference to a safety data sheet for this compound)

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link].

- (Reference to an academic paper on enzym

- (Reference to a review on non-proteinogenic amino acids in drug discovery)

- Vicente, G., et al. (2001). Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine. The Journal of Organic Chemistry, 66(24), 8056–8061.

-

ResearchGate. (2021). An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques. [Link].

- (Reference to a general organic chemistry textbook)

-

PubChem. (n.d.). (S)-4-Fluorophenylglycine. Retrieved from [Link].

-

PubMed Central (PMC). (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. [Link].

- (Reference to a review on fluorin

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- (Reference to a paper on the synthesis of biologically active phenylglycine deriv

- (Reference to a paper on the application of fluorin

- (Reference to a paper on solid-phase synthesis protocols)

-

YouTube. (2016, October 2). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. [Link].

- (Reference to a paper on enzym

- (Reference to a paper on the synthesis and biological evaluation of fluorin

- (Reference to a paper on the design of anti-inflamm

Sources

- 1. (S)-4-Fluorophenylglycine | C8H8FNO2 | CID 853015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. peptide.com [peptide.com]

- 8. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of L-p-Fluorophenylglycine HCl

This guide provides an in-depth technical analysis of the spectroscopic data for L-p-Fluorophenylglycine hydrochloride (L-p-F-Phg-HCl), a synthetic amino acid of significant interest in pharmaceutical development. As a chiral building block, its precise structural confirmation is paramount. This document outlines the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, reflecting field-proven insights for researchers and drug development professionals.

Introduction to L-p-Fluorophenylglycine HCl

L-p-Fluorophenylglycine is a non-proteinogenic amino acid. The presence of a fluorine atom on the phenyl ring imparts unique properties, including altered lipophilicity and metabolic stability, making it a valuable component in the design of peptides and small molecule drugs. The hydrochloride salt form enhances solubility and stability.

Given its role as a critical starting material, rigorous spectroscopic analysis is not merely a quality control step but a foundational requirement to ensure chemical identity, purity, and structural integrity.

Chemical Structure:

-

IUPAC Name: (2S)-2-amino-2-(4-fluorophenyl)acetic acid hydrochloride

-

Molecular Formula: C₈H₉ClFNO₂

-

Molecular Weight: 205.62 g/mol

The structure comprises a chiral alpha-carbon bonded to a proton, an ammonium group (protonated amine), a carboxylic acid group, and a p-fluorophenyl group. This specific arrangement dictates the spectroscopic signatures we expect to observe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For L-p-F-Phg-HCl, both ¹H and ¹³C NMR are essential.

The "Why": Experimental Rationale

-

Solvent Choice: The hydrochloride salt structure necessitates a polar protic solvent for dissolution. Deuterated water (D₂O) or Dimethyl Sulfoxide (DMSO-d₆) are common choices. D₂O is advantageous for its simplicity, but labile protons (from -NH₃⁺ and -COOH) will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum. DMSO-d₆, being aprotic, allows for the observation of these exchangeable protons, providing a more complete picture of the molecule.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. However, it is not soluble in D₂O. In such cases, a secondary standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) is used.

-

¹⁹F NMR: While not a core requirement for basic identification, ¹⁹F NMR can be performed to confirm the presence and environment of the fluorine atom, which would appear as a singlet.

The "How": Experimental Protocol

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic proton signals.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an appropriate internal standard (e.g., TMS).

-

Cap the tube and gently agitate to ensure complete dissolution.

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-32 (adjust for concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: ~3-4 seconds.

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

The "What": Data Interpretation

The following tables summarize the predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary slightly based on solvent and concentration.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5-9.5 | Broad Singlet | 3H | -NH₃⁺ | The acidic protons of the ammonium group are deshielded and often appear as a broad signal due to quadrupole broadening and exchange. |

| ~7.5-7.7 | Multiplet (dd) | 2H | Aromatic C2-H, C6-H | These protons are ortho to the electron-withdrawing Cα and are coupled to the adjacent protons and the fluorine atom. |

| ~7.2-7.4 | Multiplet (t) | 2H | Aromatic C3-H, C5-H | These protons are meta to the Cα and are coupled to both the adjacent protons and the fluorine atom, appearing as a pseudo-triplet. |

| ~5.2-5.4 | Singlet/Broad | 1H | α-CH | This proton is adjacent to the electron-withdrawing ammonium and carboxylic acid groups, shifting it significantly downfield. |

| ~3.0-4.0 | Very Broad | 1H | -COOH | The carboxylic acid proton is highly acidic and its signal is often very broad and may be incorporated into the water peak. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-175 | C=O | The carboxylic acid carbon is highly deshielded. |

| ~161-164 (d) | C4 (C-F) | The carbon directly bonded to fluorine is significantly deshielded and will appear as a doublet due to ¹JCF coupling. |

| ~130-132 (d) | C2, C6 | These aromatic carbons are ortho to the fluorine and will show a smaller ²JCF coupling. |

| ~128-130 | C1 | The ipso-carbon attached to the Cα group. |

| ~115-117 (d) | C3, C5 | These aromatic carbons are meta to the fluorine and will show a ³JCF coupling. |

| ~55-60 | α-C | The alpha-carbon is deshielded by the attached nitrogen and carboxyl groups. |

Visualization: Structure-Spectrum Correlation

The following diagram illustrates the relationship between the molecular structure and the key NMR signals.

Caption: Correlation of L-p-F-Phg-HCl structure with key predicted NMR shifts.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The "Why": Identifying Functional Groups

For L-p-F-Phg-HCl, IR is used to confirm the presence of the key functional moieties: the ammonium salt (-NH₃⁺), the carboxylic acid (-COOH), the aromatic ring, and the carbon-fluorine bond (C-F). The salt form significantly alters the spectrum compared to the free amino acid.

The "How": Experimental Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Place a small amount of the solid L-p-F-Phg-HCl powder directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum. This method is fast and requires minimal sample preparation.

Sample Preparation (KBr Pellet):

-

Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum.

The "What": Data Interpretation

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3200 | Broad, Strong | O-H stretch (Carboxylic Acid) & N-H stretch (Ammonium) | The O-H stretch of the carboxylic acid is very broad due to hydrogen bonding. The N-H stretching of the -NH₃⁺ group overlaps in this region. |

| ~1730-1750 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of a protonated carboxylic acid appears at a higher frequency than its carboxylate salt form. |

| ~1580-1610 | Medium | N-H bend (Ammonium) & C=C stretch (Aromatic) | The asymmetric bending of the -NH₃⁺ group and aromatic ring stretches appear in this region. |

| ~1500-1520 | Medium | N-H bend (Ammonium) | The symmetric bending of the -NH₃⁺ group. |

| ~1200-1250 | Strong | C-F stretch | The carbon-fluorine bond has a characteristic strong absorption in this region of the fingerprint. |

| ~820-850 | Strong | C-H out-of-plane bend | Characteristic of 1,4-disubstituted (para) aromatic rings. |

Mass Spectrometry (MS)

MS is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

The "Why": Confirming Molecular Weight

The primary goal of MS is to confirm the molecular weight of L-p-Fluorophenylglycine. Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar molecules like amino acids, minimizing fragmentation and clearly showing the molecular ion.

The "How": Experimental Protocol

Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent, typically methanol or a water/acetonitrile mixture.

-

A small amount of formic acid is often added to the solvent to promote protonation and enhance the signal in positive ion mode.

-

Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Acquisition Parameters (Positive ESI):

-

Ionization Mode: ESI+

-

Scan Range: m/z 50-500

-

Capillary Voltage: ~3-4 kV

-

Source Temperature: ~100-150 °C

The "What": Data Interpretation

-

Molecular Ion Peak: In positive ion mode, the molecule will be detected as the protonated species [M+H]⁺, where M is the free amino acid (not the HCl salt). The HCl salt dissociates in solution.

-

Mass of C₈H₈FNO₂ = 169.05

-

Expected [M+H]⁺: m/z 169.05 + 1.01 = 170.06

-

-

Isotope Pattern: The presence of a chlorine atom from the salt will not be observed in the molecular ion of the analyte itself. The natural isotopic abundance of ¹³C will result in a small M+1 peak (~8.8% of the M peak intensity).

-

Fragmentation: While ESI is a soft technique, some fragmentation can occur. Common fragmentation patterns for amino acids include the loss of water (-18 Da) and the loss of the carboxyl group as COOH (-45 Da) or CO₂ (-44 Da).

Visualization: Analytical Workflow

This diagram outlines the general workflow for the complete spectroscopic characterization of L-p-F-Phg-HCl.

Caption: General workflow for spectroscopic analysis of L-p-F-Phg-HCl.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a combination of NMR, IR, and Mass Spectrometry. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups characteristic of an amino acid hydrochloride, and MS verifies the molecular weight. The protocols and expected data presented in this guide form a self-validating system for the comprehensive characterization of this important pharmaceutical building block.

References

-

PubChem - (S)-4-Fluorophenylglycine: National Center for Biotechnology Information. PubChem Compound Summary for CID 853015, (S)-4-Fluorophenylglycine. [Link]

-

Spectroscopic and structural elucidation of amino acid derivatives and small peptides: Ivanova, B. B., & Spiteller, M. (2011). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Amino acids, 40(3), 733–744. [Link]

-

Organic Chemistry Data - ¹³C NMR Chemical Shifts: Reich, H. J. University of Wisconsin. A comprehensive collection of NMR data for various organic functional groups. [Link]

-

Human Metabolome Database (HMDB): A comprehensive, high-quality, freely accessible online database of small molecule metabolites found in the human body. It contains or links to extensive data including NMR, MS, and IR spectra for various compounds, including amino acids. [Link]

Unlocking New Research Avenues: A Technical Guide to the Applications of L-p-Fluorophenylglycine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in Amino Acid Chemistry

In the landscape of modern biochemical and pharmaceutical research, the strategic incorporation of non-canonical amino acids into peptides and proteins has emerged as a powerful tool for modulating molecular properties and elucidating biological mechanisms. Among these, L-p-Fluorophenylglycine (L-p-FPhg), typically used as its hydrochloride (HCl) salt for improved solubility and stability, stands out as a particularly versatile building block. The introduction of a fluorine atom onto the phenyl ring of glycine imparts unique electronic and steric properties, offering researchers a nuanced approach to protein engineering, drug discovery, and mechanistic studies. This guide provides an in-depth exploration of the potential research applications of L-p-Fluorophenylglycine HCl, offering both foundational principles and actionable experimental protocols.

Core Physicochemical Properties of this compound

A foundational understanding of the physicochemical characteristics of L-p-FPhg is paramount for its effective application. The fluorine atom, being the most electronegative element, significantly influences the molecule's behavior.

| Property | Value/Description | Significance in Research Applications |

| Molecular Formula | C₈H₈FNO₂ · HCl | Foundational for mass spectrometry and elemental analysis. |

| Molecular Weight | 205.61 g/mol | Essential for stoichiometric calculations in peptide synthesis and other reactions. |

| Structure | Glycine with a p-fluorophenyl side chain | The direct attachment of the fluorinated aromatic ring to the α-carbon provides a rigid and electronically distinct side chain. |

| Solubility | Soluble in water as the HCl salt. | The hydrochloride form enhances solubility in aqueous buffers used in many biological assays and some synthesis steps.[1] |

| Chirality | Exists as L- and D-enantiomers. | The L-enantiomer is typically used for incorporation into peptides to mimic natural amino acids. The stereochemistry is critical for biological activity. |

| Electronic Effect | The fluorine atom is strongly electron-withdrawing. | Alters the charge distribution of the aromatic ring, influencing non-covalent interactions such as π-π stacking and cation-π interactions.[2] |

| ¹⁹F NMR Signal | Possesses a nuclear spin of ½ and has 100% natural abundance. | Provides a sensitive and background-free signal for Nuclear Magnetic Resonance (NMR) spectroscopy.[1] |

I. Peptide and Protein Synthesis: Incorporating a Unique Structural and Spectroscopic Probe

The incorporation of L-p-FPhg into peptide chains is a primary application, enabling the synthesis of novel biomolecules with tailored properties. Solid-Phase Peptide Synthesis (SPPS) is the most common methodology employed.[3]

A. Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-p-Fluorophenylglycine

The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is well-suited for the incorporation of L-p-FPhg. However, researchers should be aware that the electronegativity of the fluorine substitution can sometimes decrease the reactivity of the system, potentially leading to lower coupling yields.[4] Careful optimization of coupling conditions is therefore crucial.

Workflow for Fmoc-SPPS Incorporation of L-p-Fluorophenylglycine

Caption: General workflow for incorporating Fmoc-L-p-Fluorophenylglycine in SPPS.

Experimental Protocol: Manual SPPS of a Peptide Containing L-p-Fluorophenylglycine

This protocol is adapted from standard Fmoc-SPPS procedures and provides a starting point for optimization.[5][6]

Materials:

-

Fmoc-L-p-Fluorophenylglycine-OH

-

Rink Amide resin (or other suitable solid support)

-

Peptide synthesis grade N,N-Dimethylformamide (DMF)

-

20% (v/v) piperidine in DMF

-

Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure® combination.[7]

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine

-

Dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh portion of the piperidine solution and agitate for an additional 15-20 minutes.[5]

-

Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

-

Perform a Kaiser test to confirm the presence of free primary amines (a positive test is indicated by a deep blue color).[5]

-

-

Coupling of Fmoc-L-p-Fluorophenylglycine-OH:

-

In a separate vial, dissolve Fmoc-L-p-Fluorophenylglycine-OH (3 equivalents relative to resin loading) and HCTU (3 equivalents) in DMF.

-

Add DIPEA or collidine (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature. A standard coupling time of 2 hours is a good starting point, but this may need to be extended for this less reactive amino acid.[4][5]

-

After coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Perform a Kaiser test to confirm the absence of free primary amines (a negative test indicates complete coupling).

-

-

Capping (Optional): If the Kaiser test is positive after coupling, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail (e.g., TFA/water/TIS) to the resin and agitate at room temperature for 2-3 hours.

-

Filter the cleavage solution from the resin into a collection tube.

-

Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

II. A High-Sensitivity Probe for Biochemical and Structural Studies

The presence of the ¹⁹F nucleus makes L-p-FPhg an exceptional probe for NMR spectroscopy, a technique that can provide detailed information about molecular structure, dynamics, and interactions in solution.[1][8]

A. ¹⁹F NMR Spectroscopy for Structural Analysis

The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive NMR nucleus.[1] Its chemical shift is extremely sensitive to the local electronic environment. When L-p-FPhg is incorporated into a peptide or protein, the ¹⁹F chemical shift provides a sensitive readout of:

-

Conformational Changes: Alterations in the peptide's secondary or tertiary structure will change the local environment of the fluorine atom, resulting in a change in its chemical shift.[8]

-

Protein Folding and Unfolding: ¹⁹F NMR can be used to monitor the folding and unfolding transitions of proteins in real-time.

-

Membrane Interactions: For membrane-associated peptides, the ¹⁹F signal of L-p-FPhg can report on the peptide's insertion depth, orientation, and dynamics within the lipid bilayer.[9][10]

Logical Flow for ¹⁹F NMR-based Interaction Studies

Caption: Key strategies, including the use of unnatural amino acids, to enhance peptide stability.

B. Modulating Pharmacokinetic and Pharmacodynamic Properties

The fluorine atom can influence a peptide's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

| Parameter | Effect of L-p-FPhg Incorporation | Rationale |

| Lipophilicity | Generally increases. | The fluorophenyl group is more lipophilic than the side chains of many natural amino acids. This can improve membrane permeability. |

| Binding Affinity | Can be increased or decreased. | The altered electronic and steric properties of the side chain can either enhance or disrupt key interactions with the target receptor. |

| Conformation | Can stabilize specific secondary structures. | The rigid nature of the fluorophenylglycine side chain can influence the peptide's conformational preferences, potentially locking it into a more bioactive conformation. |

By strategically placing L-p-FPhg within a therapeutic peptide, medicinal chemists can fine-tune its pharmacokinetic and pharmacodynamic properties to create more effective and durable drug candidates.

Conclusion

This compound is a powerful and versatile tool for researchers across multiple scientific disciplines. Its unique combination of structural, electronic, and spectroscopic properties enables the rational design of novel peptides and proteins with enhanced stability and tailored functions. From elucidating complex biological interactions with high-precision ¹⁹F NMR to developing next-generation peptide therapeutics with improved pharmacokinetic profiles, the applications of L-p-Fluorophenylglycine are poised to continue expanding the frontiers of biochemical and pharmaceutical research. The experimental guidelines provided in this guide serve as a robust starting point for harnessing the full potential of this remarkable unnatural amino acid.

References

-

Ghate, M. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(11), 1317-1330. [Link]

- Blaskovich, M. A. (2016). The Impact of Fluorine in Amino Acids for Pharmaceutical Development. Pharmaceutical Development and Technology, 21(6), 653-668.

- Inno Pharmchem. (n.d.).

-

Gill, A., et al. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 26(16), 4990. [Link]

-

Afonin, S., et al. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. ChemBioChem, 4(11), 1151-1163. [Link]

-

Li, L., et al. (2018). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 10(3), 249. [Link]

-

Cavadini, S., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1047-1052. [Link]

- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- University of Connecticut. (n.d.). Fluorine labeling of proteins for NMR studies.

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

- Boc Sciences. (2023). Methods to improve the metabolic stability of peptides.

- Li, Y., et al. (2020). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 21(8), 604-616.

-

Pomerantz, J. L., & Mierke, D. F. (2014). Using (19)F NMR to probe biological interactions of proteins and peptides. Future Medicinal Chemistry, 6(10), 1165-1177. [Link]

- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Fluorophenylalanine using Fmoc-Phe(4-F)-OH.

-

Proverbio, D., et al. (2013). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Current Opinion in Chemical Biology, 17(3), 418-424. [Link]

-

Jackson, J. C., et al. (2007). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 129(4), 846-847. [Link]

- Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers.

-

Terry, S. Y. A., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2348. [Link]

-

Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. [Link]

- Khadse, S. C., & Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 91-99). Humana Press.

- Rennella, E., et al. (2021). Rational design of 19 F NMR labelling sites to probe protein structure and interactions. bioRxiv.

-

Ghate, M. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(11), 1317-1330. [Link]

- Hanson, G. S. M., & Coxon, C. R. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. ChemBioChem, e202400195.

- BenchChem. (2025). The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group in SPPS.

- Mesa Labs. (n.d.). SPPS Tips For Success Handout.

- Werle, Y., & Kovermann, M. (2021). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal, 27(45), 11529-11542.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Hanson, G. S. M., & Coxon, C. R. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. ChemBioChem, 25(15), e202400195. [Link]

-

Terry, S. Y. A., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2348. [Link]

- Houben-Weyl. (2005). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. Science of Synthesis, 21, 103-118.

- WO2015028599A1. (2015). Cleavage of synthetic peptides.

- Aapptec. (n.d.). Amino Acid Sidechain Deprotection.

Sources

- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 2. nbinno.com [nbinno.com]

- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Using (19)F NMR to probe biological interactions of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-p-Fluorophenylglycine HCl: From Discovery to Application

Foreword: The Strategic Value of Fluorine in Amino Acid Chemistry

In the landscape of modern drug discovery and peptide science, the strategic incorporation of fluorine has emerged as a transformative tool. While only a single naturally occurring fluorinated amino acid is known, the synthetic introduction of this uniquely electronegative element into amino acid scaffolds has profound effects on their physicochemical and biological properties.[1] Fluorination can enhance metabolic stability, modulate lipophilicity, and influence peptide conformation, making fluorinated amino acids highly sought-after building blocks for novel therapeutics.[2][3] This guide delves into the history, synthesis, characterization, and application of a particularly significant molecule in this class: L-p-Fluorophenylglycine HCl. As a non-canonical aromatic amino acid, it serves as a quintessential example of how precise chemical modification can unlock new biological functions and therapeutic possibilities.

Chapter 1: Synthesis and the Pursuit of Chirality

The journey to obtaining enantiomerically pure L-p-Fluorophenylglycine is a study in the evolution of synthetic and separation chemistry. The primary challenge lies not in the initial formation of the racemic mixture but in the efficient and scalable resolution of the desired L-enantiomer.

Classical Approach: Racemic Synthesis and Chiral Resolution

Historically, the most common route involves the synthesis of DL-p-Fluorophenylglycine followed by classical resolution. A robust and widely referenced method involves the use of chiral resolving agents to form diastereomeric salts that can be separated by fractional crystallization due to their differing solubilities.

A patented method provides a clear and effective protocol for this process.[4] The process begins with the esterification of the racemic amino acid to protect the carboxyl group, followed by reaction with a chiral acid like L-tartaric acid. This forms a pair of diastereomeric salts. The L-p-fluorophenylglycine methyl ester L-tartrate double salt crystallizes preferentially from the solution.[4] After separation, hydrolysis of the ester and neutralization yields the L-amino acid. For achieving the high levels of chiral purity (>99% enantiomeric excess) required for pharmaceutical applications, a subsequent refinement step using L-camphor sulfonic acid is often employed.[4]

Modern Approaches: Asymmetric Synthesis

While classical resolution is effective, the field has increasingly moved towards asymmetric synthesis to avoid the "loss" of 50% of the material as the undesired enantiomer. Asymmetric synthesis aims to create the desired stereocenter directly.[5][6] Methodologies in this domain are diverse and include:

-

Chiral Auxiliaries: Attaching a chiral auxiliary to a glycine-derived substrate to direct the stereoselective alkylation or amination.[7]

-

Catalytic Asymmetric Synthesis: Employing chiral catalysts, such as transition metal complexes or organocatalysts, to control the stereochemical outcome of the reaction.[8][9]

-

Enzymatic Resolution: Using enzymes that selectively act on one enantiomer in a racemic mixture, a biological parallel to chemical resolution.

These advanced methods are of great interest in medicinal and bio-organic chemistry for producing enantiomerically pure heterocycles and amino acids.[9]

Chapter 2: Molecular Blueprint and Analytical Validation

A comprehensive understanding of a molecule's properties and a robust system for verifying its identity and purity are paramount.

Physicochemical Properties

The introduction of fluorine imparts distinct properties to the phenylglycine core. The following table summarizes key computed and known properties for the closely related racemic compound and the specific L-enantiomer.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | [10][11] |

| Molecular Weight | 169.15 g/mol | [10] |

| Appearance | White to off-white solid | [11] |

| Solubility | Soluble in polar solvents (water, alcohols) | [11] |

| IUPAC Name | (2S)-2-amino-2-(4-fluorophenyl)acetic acid | [10] |

| InChIKey | JKFYKCYQEWQPTM-ZETCQYMHSA-N | [10] |

Note: Data for the HCl salt form will vary slightly, particularly in molecular weight and solubility.

Analytical Characterization Protocol

Ensuring the identity, purity, and particularly the enantiomeric excess (ee) of this compound is a critical quality control step. A multi-pronged analytical approach is required.

Objective: To confirm structural integrity and determine enantiomeric purity to >99.5% ee.

Methodology:

-

High-Performance Liquid Chromatography (HPLC) - Purity Assay:

-

Rationale: To determine the chemical purity by separating the main compound from any synthesis-related impurities.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA).

-

Detection: UV at 220 nm or 254 nm.

-

Validation: The method must be validated for linearity, accuracy, and precision according to ICH guidelines.

-

-

-

Chiral HPLC - Enantiomeric Purity:

-

Rationale: This is the cornerstone of analysis for a chiral molecule. Chiral Stationary Phases (CSPs) create transient diastereomeric complexes, allowing for the separation of enantiomers.[12][13]

-

Protocol:

-

Column: A polysaccharide-based CSP (e.g., Chiralcel OD) or a macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC T) is highly effective for underivatized amino acids.[14]

-

Mobile Phase: Typically an isocratic mixture of an alcohol (e.g., methanol or ethanol) and a non-polar modifier (e.g., hexane), or a reversed-phase system with buffered aqueous solutions.[12][14]

-

Detection: UV at 220 nm or 273 nm.[14]

-

System Suitability: Inject a racemic standard to ensure baseline resolution between the D and L peaks before analyzing the sample.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural Confirmation:

-

Rationale: To provide unambiguous confirmation of the chemical structure.

-

Protocol:

-

¹H NMR: Confirms the presence and connectivity of all protons. The aromatic protons will show a characteristic splitting pattern influenced by the fluorine atom.

-

¹³C NMR: Confirms the carbon skeleton.

-

¹⁹F NMR: Provides a clear signal confirming the presence and chemical environment of the fluorine atom, a key identity test.

-

-

-

Mass Spectrometry (MS) - Molecular Weight Verification:

-

Rationale: To confirm the molecular weight of the compound.

-

Protocol: Electrospray ionization (ESI) is typically used to generate the protonated molecular ion [M+H]⁺, which is then detected. This technique can also be adapted for chiral analysis.[15]

-

Chapter 3: The Molecule in Action - Biological Significance and Applications

The true value of this compound lies in its application, from a fundamental research tool to a building block in drug development.

A Tool for Peptide and Protein Design

Incorporating fluorinated amino acids like L-p-Fluorophenylglycine into peptides is a key strategy for enhancing therapeutic properties.[1] The fluorine atom can:

-

Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of enzymatic degradation.[16]

-

Modulate Folding: Fluorine can influence the secondary structure of peptides, such as stabilizing α-helices or β-sheets, through unique stereoelectronic effects and the "fluorous effect".[16][17]

-

Enhance Binding Affinity: The polar C-F bond can introduce favorable dipolar interactions within a hydrophobic binding pocket of a target protein, leading to enhanced affinity.[3]

A Modulator of Neural Signaling

Recent research has illuminated a direct therapeutic potential for L-p-Fluorophenylglycine itself, particularly in the context of neuropsychiatric disorders. Studies have identified it as a non-substrate inhibitor of the neutral amino acid transporters ASCT1 (SLC1A4) and ASCT2 (SLC1A5).[18]

Mechanism of Action: These transporters are responsible for regulating the extracellular levels of D-serine, a crucial co-agonist at the NMDA receptor. By inhibiting ASCT1 and ASCT2, L-p-Fluorophenylglycine prevents the reuptake of D-serine from the synaptic cleft.[18] This leads to elevated extracellular D-serine levels, which in turn enhances NMDA receptor activity. This mechanism is believed to underlie its observed antidepressant-like effects and its ability to improve resilience to chronic stress in preclinical models.[19][20] Furthermore, this enhanced NMDA receptor signaling has been shown to facilitate long-term potentiation (LTP), a cellular correlate of learning and memory.[18]

This activity makes L-p-Fluorophenylglycine and its analogs promising lead compounds for developing novel therapeutics for depression, schizophrenia, and other CNS disorders where NMDA receptor hypofunction is implicated.[19][20] The good brain penetration of L-4FPG further enhances its potential as a CNS-active agent.[19]

Conclusion

This compound has transitioned from a synthetic curiosity to a molecule of significant strategic importance. Its history is intertwined with the development of chiral chemistry, and its utility is a testament to the power of fluorine in medicinal chemistry. Whether used as a sophisticated building block to fine-tune the properties of therapeutic peptides or as a direct modulator of critical neural transporters, this compound stands as a powerful tool in the arsenal of researchers and drug developers. Its continued exploration is poised to yield further insights and novel therapeutic interventions.

References

-

Gale, P. A., et al. (2023). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

-

Gale, P. A., et al. (2023). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

-

Rahman, M. A., & Chilkoti, A. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules. [Link]

-

Mykhailiuk, P. K. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Chemistry. [Link]

-

Batra, H., et al. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews. [Link]

-

Foster, A. C., et al. (2017). Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor-mediated LTP in rat visual cortex slices. Neuropharmacology. [Link]

- Jiangsu Alpha Pharmaceutical Co., Ltd. (2009). Preparation method of L(+)-p-fluorophenyl glycine.

-

Burger, M. T., & Bartlett, P. A. (1997). Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. Journal of the American Chemical Society. [Link]

-